L-Theanine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-SMBMUFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Theanine-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Internal Standard for Accurate Quantification

L-Theanine-d5 is the deuterium-labeled form of L-Theanine, a naturally occurring amino acid found predominantly in tea leaves (Camellia sinensis). This isotopically labeled compound serves as an invaluable tool in analytical chemistry, particularly in the field of pharmacokinetics and food science. Its primary application is as an internal standard for the precise and accurate quantification of L-Theanine in various matrices, including plasma, tea extracts, and dietary supplements, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This guide provides a comprehensive technical overview of this compound, its chemical properties, and its application in a validated analytical methodology.

Core Properties and Chemical Structure

This compound is structurally identical to L-Theanine, with the exception of five deuterium atoms replacing the five hydrogen atoms on the N-ethyl group.[1] This mass shift allows for its differentiation from the unlabeled L-Theanine by a mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.

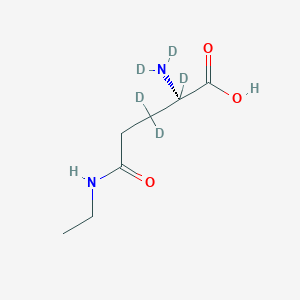

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1217451-85-8 | [1] |

| Molecular Formula | C₇H₉D₅N₂O₃ | |

| Molecular Weight | 179.23 g/mol | |

| Synonyms | This compound (N-ethyl-d5), (2S)-2-Amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Physical Form | Solid |

Experimental Protocol: Quantification of Theanine in Food Samples using LC-MS/MS

This section details a validated method for the determination of theanine in food products, such as tea beverages and dietary supplements in capsule or tablet form, using this compound as an internal standard.

Reagents and Materials

-

Methanol (HPLC grade)

-

Glacial Acetic Acid (reagent grade)

-

Deionized Water (resistivity ≥ 18 MΩ·cm)

-

Theanine Reference Standard

-

This compound (Internal Standard)

-

Volumetric flasks (5 mL, 10 mL, 50 mL, 100 mL)

-

Centrifuge tubes (50 mL)

-

Membrane filters (0.22 μm)

Solution Preparation

-

Internal Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Store this solution in a refrigerator and protected from light.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with deionized water to a final concentration of 100 ng/mL.

-

Theanine Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the theanine reference standard and dissolve it in deionized water in a 10 mL volumetric flask. Store this solution in a refrigerator and protected from light.

-

Calibration Curve Standards (1-100 ng/mL): Prepare a series of calibration standards by diluting the theanine standard stock solution with deionized water to achieve concentrations ranging from 1 to 100 ng/mL. Each of these standards should also contain the internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation

-

Homogenization: Homogenize the food sample.

-

Extraction: Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 30 mL of deionized water.

-

Sonication: Mix the sample thoroughly and sonicate for 30 minutes at room temperature.

-

Dilution and Internal Standard Spiking: Add deionized water to bring the final volume to a known amount. Take 1 mL of this extract and add 1 mL of the internal standard working solution into a 5 mL volumetric flask. Dilute to the mark with deionized water.

-

Centrifugation and Filtration: Centrifuge the solution at 3000 ×g for 10 minutes. Filter the supernatant through a 0.22 μm membrane filter to obtain the final sample solution for analysis.

LC-MS/MS Instrumental Conditions

-

Liquid Chromatograph: A system capable of gradient elution.

-

Column: A suitable column for the separation of polar compounds, such as a Poroshell 120 EC-C18 (2.7 µm, 3.0 mm i.d. × 15 cm) or equivalent.

-

Mobile Phase:

-

Solvent A: 0.1% Glacial Acetic Acid in deionized water.

-

Solvent B: Methanol.

-

-

Ion Source: Positive ion electrospray ionization (ESI+).

-

Injection Volume: 5 µL.

Experimental Workflow Diagram

Caption: LC-MS/MS quantification workflow.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of L-Theanine. Its use as an internal standard in LC-MS/MS methodologies minimizes the impact of matrix effects and variations in sample preparation, leading to high-quality analytical data. The detailed protocol provided in this guide serves as a robust starting point for the development and validation of analytical methods for L-Theanine in a variety of sample types.

References

A Technical Guide to L-Theanine-d5: Physical, Chemical, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Theanine-d5 is the deuterated form of L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis). The incorporation of five deuterium atoms into the ethyl group of L-Theanine creates a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details relevant experimental protocols, and explores the key signaling pathways influenced by its non-deuterated counterpart, L-Theanine. This information is critical for researchers in drug metabolism, pharmacokinetics, and neuroscience.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | Nγ-(ethyl-d5)-L-glutamine | [1][2] |

| Synonyms | L-Glutamic Acid γ-(ethyl-d5) amide | [1] |

| Molecular Formula | C₇H₉D₅N₂O₃ | [1] |

| Molecular Weight | 179.23 g/mol | [1] |

| CAS Number | 1217451-85-8 | |

| Appearance | White to off-white solid | |

| Melting Point | 206°C (decomposes) | |

| Solubility | Water: 150 mg/mL (requires sonication and warming) DMSO: Insoluble | |

| Stability and Storage | Store at -20°C for up to 2 years as a powder. Stock solutions in water should be used fresh. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. | |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols

Synthesis and Purification of this compound

General Synthetic Approach:

-

Protection of L-glutamic acid: The amino and α-carboxyl groups of L-glutamic acid are protected to ensure selective reaction at the γ-carboxyl group.

-

Activation of the γ-carboxyl group: The γ-carboxyl group is activated to facilitate amide bond formation.

-

Reaction with Ethylamine-d5: The activated L-glutamic acid derivative is reacted with ethylamine-d5 to form the deuterated amide bond.

-

Deprotection: The protecting groups are removed to yield this compound.

Purification:

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any non-deuterated L-Theanine. Common purification techniques include:

-

Ion-exchange chromatography: This method separates compounds based on their net charge.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.

Quantification of L-Theanine using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of L-Theanine in biological matrices such as plasma, serum, and tissue homogenates. The following is a general protocol for such an analysis.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of the polar L-Theanine molecule.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transitions monitored would be specific for L-Theanine and this compound. For example:

-

L-Theanine: m/z 175.1 → 130.1

-

This compound: m/z 180.1 → 135.1

-

-

Quantification: The concentration of L-Theanine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Signaling Pathways Modulated by L-Theanine

L-Theanine has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. L-Theanine has been shown to activate the mTOR signaling pathway, which can promote protein synthesis and regulate amino acid transport.

Caption: L-Theanine activates the mTORC1 signaling cascade.

PI3K/AKT/Nrf2 Signaling Pathway

The PI3K/AKT/Nrf2 pathway is a critical regulator of cellular antioxidant responses and cell survival. L-Theanine can activate this pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Caption: L-Theanine's role in the PI3K/AKT/Nrf2 antioxidant pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status and plays a crucial role in regulating metabolism. L-Theanine has been found to activate AMPK, which can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

Caption: L-Theanine's influence on the AMPK metabolic pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses. L-Theanine has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: L-Theanine's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of L-Theanine. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, ensure the accuracy and reliability of bioanalytical methods. Furthermore, the growing body of evidence on the modulation of key signaling pathways by L-Theanine highlights its potential as a therapeutic agent. This technical guide serves as a comprehensive resource to support further research and development in this promising area.

References

Decoding the Certificate of Analysis for L-Theanine-d5: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the quality and characteristics of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. L-Theanine-d5, a deuterated analog of the naturally occurring amino acid L-Theanine, is a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides an in-depth explanation of the data presented in a typical Certificate of Analysis (CoA) for this compound, complete with detailed experimental protocols and visual representations of key concepts.

Introduction to this compound and the Certificate of Analysis

L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves, known for its calming and neuroprotective effects. Its deuterated form, this compound, serves as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic research. The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled L-Theanine.

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. For this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended scientific application.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | N-ethyl-d5-L-glutamine |

| CAS Number | 1217451-85-8 |

| Molecular Formula | C₇H₉D₅N₂O₃ |

| Molecular Weight | 179.23 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Test Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (Atom % D) | ≥99 atom % D | Mass Spectrometry, NMR |

| Enantiomeric Purity | ≥98% L-enantiomer | Chiral HPLC |

| Residual Solvents | Conforms to USP <467> | GC-HS |

| Heavy Metals | ≤10 ppm | ICP-MS |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-labeled L-Theanine and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

-

Analysis: The sample is injected, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry for Isotopic Purity

Objective: To confirm the mass of this compound and determine the percentage of deuteration.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Analysis: The instrument is calibrated and set to scan for the expected mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺ ≈ 180.15) and unlabeled L-Theanine ([M+H]⁺ ≈ 175.12).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and infused directly or via LC.

-

Analysis: The relative intensities of the mass peaks corresponding to the deuterated and undeuterated species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium oxide (D₂O).

-

Experiments:

-

¹H NMR: The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration.

-

¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to coupling with deuterium.

-

-

Analysis: The integration of the remaining proton signals is compared to a reference standard to assess isotopic purity. The chemical shifts and coupling constants are compared to known spectra of L-Theanine to confirm the overall structure.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and application of this compound.

Caption: Analytical workflow for this compound from synthesis to research application.

Caption: Logical relationship of data on a Certificate of Analysis for this compound.

Caption: Simplified signaling pathway of L-Theanine's interaction with glutamate receptors.

Conclusion

Commercial suppliers of L-Theanine-d5 for research

An In-Depth Technical Guide to Commercial Suppliers of L-Theanine-d5 for Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is crucial for accurate quantification and metabolic studies. This compound, the deuterated analog of L-Theanine, serves as an invaluable internal standard and tracer in various research applications, particularly in pharmacokinetic and pharmacodynamic studies of L-Theanine's effects on the central nervous system. This guide provides a comprehensive overview of the commercial suppliers of this compound, their product specifications, and general experimental protocols for its use.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers provide this compound for research purposes. The following table summarizes the key specifications from prominent vendors to facilitate comparison and procurement.

| Feature | MedChemExpress | Toronto Research Chemicals (TRC) | LGC Standards |

| Product Name | This compound | This compound (N-ethyl-d5) | This compound (N-ethyl-d5) |

| CAS Number | 1217451-85-8 | 1217451-85-8 | 1217451-85-8 |

| Molecular Formula | C₇H₉D₅N₂O₃ | C₇D₅H₉N₂O₃ | C₇D₅H₉N₂O₃ |

| Molecular Weight | 179.23 | 179.228 | 179.228 |

| Chemical Purity | Not specified | ≥98% (Typical) | Minimum 98%[1] |

| Isotopic Purity | Not specified | Not specified | 99 atom % D[1] |

| Available Quantities | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 5 mg | 5 mg, 10 mg[1][2] |

| Format | Solid | Solid | Neat |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | Not specified | Not specified |

| Intended Use | Research, tracer, internal standard for NMR, GC-MS, or LC-MS[3] | Research | Certified reference material |

Experimental Protocols: Quantitative Analysis Using this compound as an Internal Standard

The primary application of this compound in research is as an internal standard for the accurate quantification of L-Theanine in biological matrices. The following outlines a general workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

Preparation of Solutions

-

L-Theanine Stock Solution: Prepare a stock solution of unlabeled L-Theanine at a certified concentration in a suitable solvent (e.g., ultrapure water or methanol).

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a known concentration.

-

Calibration Standards: Create a series of calibration standards by serially diluting the L-Theanine stock solution and spiking a constant, known concentration of the this compound IS into each standard.

Sample Preparation

-

Matrix Spiking: To a known volume of the biological sample (e.g., plasma, serum, cerebrospinal fluid), add a precise volume of the this compound IS working solution.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.

-

Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples and calibration standards onto a suitable analytical column (e.g., a reverse-phase C18 column). The mobile phase composition and gradient are optimized to achieve good separation of L-Theanine from matrix components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Theanine and this compound are monitored for selective and sensitive detection.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of L-Theanine to the peak area of this compound against the concentration of L-Theanine for the calibration standards.

-

Quantification: Determine the concentration of L-Theanine in the biological samples by interpolating the peak area ratios of the samples onto the calibration curve. The use of the deuterated internal standard corrects for variability in sample processing and instrument response.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in a research setting.

Workflow for bioanalysis with this compound.

References

Deuterium-Labeled L-Theanine: A Technical Guide for Advanced Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its various physiological and pharmacological effects, including its roles in promoting relaxation, improving cognitive function, and modulating metabolic pathways. To elucidate the precise mechanisms of action and pharmacokinetic profiles of L-Theanine, stable isotope labeling, particularly with deuterium, has emerged as a powerful tool. This technical guide provides an in-depth overview of the application of deuterium-labeled L-Theanine in metabolic research, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Deuterium, a stable isotope of hydrogen, offers a non-radioactive method for tracing the metabolic fate of L-Theanine in vivo. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its distinction from endogenous, unlabeled L-Theanine and its metabolites using mass spectrometry. This approach enables precise quantification and tracking of the absorption, distribution, metabolism, and excretion (ADME) of exogenous L-Theanine.

Metabolic Pathways of L-Theanine

The primary metabolic pathway of L-Theanine in mammals involves hydrolysis into L-glutamic acid and ethylamine.[1][2][3] This conversion is predominantly carried out in the kidneys.[1][2] Subsequently, L-glutamic acid can enter the glutamate metabolic pool, participating in various cellular processes, including neurotransmission and energy metabolism. Ethylamine is further metabolized and excreted.

The biosynthesis of L-Theanine in tea plants, which has been elucidated using stable isotope tracing, involves the condensation of L-glutamic acid and ethylamine, a reaction catalyzed by the enzyme theanine synthetase.

Diagram of L-Theanine Metabolism

Caption: Metabolic pathway of L-Theanine in mammals.

Synthesis of Deuterium-Labeled L-Theanine

For metabolic studies, various isotopologues of L-Theanine can be synthesized. A common commercially available form is L-Theanine-d5, where the five hydrogen atoms on the ethyl group are replaced with deuterium. The synthesis of such labeled compounds is crucial for their use as tracers in metabolic research and as internal standards for quantitative analysis.

Experimental Protocols for Metabolic Studies

While specific in-vivo metabolic tracing studies utilizing deuterium-labeled L-Theanine are not widely published, a representative experimental protocol can be designed based on established methodologies for pharmacokinetic and metabolic studies of unlabeled L-Theanine and other deuterated compounds.

Objective: To determine the pharmacokinetic profile and identify the major metabolites of deuterium-labeled L-Theanine in a rodent model.

Materials:

-

Deuterium-labeled L-Theanine (e.g., this compound)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Vehicle for administration (e.g., sterile water)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

Caption: General experimental workflow for a metabolic study.

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Dose Administration: Administer a single oral dose of deuterium-labeled L-Theanine (e.g., 100 mg/kg) to the rats. A control group should receive the vehicle only.

-

Sample Collection:

-

Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24 hours).

-

Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., kidney, liver, brain).

-

-

Sample Preparation:

-

Plasma/Serum: Centrifuge blood samples to separate plasma or serum.

-

Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

-

Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the parent compound and its metabolites from the biological matrix.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method to detect and quantify the deuterium-labeled L-Theanine and its potential deuterated metabolites (e.g., deuterated glutamic acid and ethylamine).

-

Use a suitable chromatography column for separation.

-

Optimize mass spectrometer parameters for the detection of the parent compound and expected metabolites. Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

-

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters of unlabeled L-Theanine from studies in rodents, which can serve as a reference for designing and interpreting studies with deuterium-labeled L-Theanine.

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after Oral Administration

| Dose (mg/kg) | Tmax (min) | Cmax (µg/mL) | AUC (mg/mL·min) | Bioavailability (%) |

| 100 | 15 | 82.1 | 4.02 ± 0.39 | 65.22 |

| 400 | 15 | 413.1 | 22.05 ± 1.88 | 67.29 |

| 1000 | 17.5 | 906.4 | 60.34 ± 7.27 | 74.14 |

Table 2: Pharmacokinetic Parameters of L-Theanine in Mice after Intravenous Administration

| Dose (mg/kg) | T1/2 (min) | CLtot (mL/min) | Vd (mL) |

| 100 | 38.45 ± 3.87 | 0.33 ± 0.06 | 12.57 ± 2.15 |

| 400 | 41.53 ± 4.46 | 0.24 ± 0.02 | 10.06 ± 0.77 |

| 1000 | 46.50 ± 10.16 | 0.24 ± 0.05 | 11.03 ± 1.41 |

Table 3: Plasma Concentrations of L-Theanine and Ethylamine in Rats after a Single Oral Dose of 200 mg L-Theanine

| Time (h) | L-Theanine (nmol/mL) | Ethylamine (nmol/mL) |

| 0.5 | ~120 | ~5 |

| 1 | ~100 | ~10 |

| 2 | ~50 | ~15 |

| 4 | ~20 | ~10 |

| 8 | <10 | <5 |

Signaling Pathways Influenced by L-Theanine

L-Theanine has been shown to influence several signaling pathways, which may be downstream of its metabolism.

Caption: Signaling pathways potentially influenced by L-Theanine.

Conclusion

The use of deuterium-labeled L-Theanine provides a robust and precise method for delineating its metabolic fate and pharmacokinetic properties. While direct in-vivo metabolic tracing studies with deuterated L-Theanine are still emerging, the established knowledge of L-Theanine's metabolism and the analytical power of LC-MS/MS provide a strong foundation for future research in this area. Such studies are critical for a comprehensive understanding of L-Theanine's physiological effects and for the development of novel therapeutic and nutraceutical applications. This guide offers a framework for designing and executing such advanced metabolic investigations.

References

- 1. L-Theanine Mitigates Chronic Alcoholic Intestinal Injury by Regulating Intestinal Alcohol and Linoleic-Arachidonic Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of theanine, gamma-glutamylethylamide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ocha-festival.jp [ocha-festival.jp]

L-Theanine-d5 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Theanine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of L-Theanine in various biological matrices. This document outlines the core principles of SIL-IS in mass spectrometry, the physicochemical properties of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting analytical variability.[1][2] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry because they are chemically identical to the analyte, with the only difference being the presence of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, extraction recovery, and matrix effects, thus providing a highly accurate and precise quantification.[3][4] this compound is the deuterium-labeled form of L-Theanine and serves as an excellent internal standard for its quantification.

Physicochemical Properties of L-Theanine and this compound

L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves, known for its potential neuroprotective and relaxing effects. Accurate quantification is essential for pharmacokinetic and pharmacodynamic studies. This compound is a synthetic version where five hydrogen atoms on the ethyl group have been replaced with deuterium.

Table 1: Physicochemical Properties

| Property | L-Theanine | This compound |

| Molecular Formula | C₇H₁₄N₂O₃ | C₇H₉D₅N₂O₃ |

| Molecular Weight | 174.20 g/mol | 179.23 g/mol |

| Synonyms | L-Glutamic Acid γ-ethyl amide | L-Glutamic Acid γ-ethyl amide-d5, Nγ-Ethyl-L-glutamine-d5 |

| CAS Number | 3081-61-6 | 1217451-85-8 |

Principle of Quantification using this compound

The fundamental principle of using this compound in quantitative analysis is based on the relative response of the analyte to the internal standard. A known concentration of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both L-Theanine and this compound. Since the internal standard behaves nearly identically to the analyte during sample processing and analysis, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration. This ratio is used to construct a calibration curve from which the concentration of L-Theanine in unknown samples can be determined.

Principle of Stable Isotope Dilution Assay.

Experimental Protocol: Quantification of L-Theanine in Human Plasma by LC-MS/MS

This protocol is a representative example for the quantification of L-Theanine in human plasma using this compound as an internal standard.

4.1. Materials and Reagents

-

L-Theanine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

4.2. Preparation of Stock and Working Solutions

-

L-Theanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Theanine in ultrapure water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the L-Theanine stock solution in ultrapure water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in ultrapure water.

4.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow.

4.4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of L-Theanine from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the specific precursor to product ion transitions for L-Theanine and this compound.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Theanine | 175.1 | 130.1 |

| This compound | 180.1 | 135.1 |

4.5. Data Analysis

-

Integrate the peak areas for the specified MRM transitions of L-Theanine and this compound.

-

Calculate the peak area ratio (L-Theanine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-Theanine in the unknown samples from the calibration curve.

Quantitative Performance Data

The use of this compound as an internal standard in LC-MS/MS methods allows for highly sensitive and accurate quantification of L-Theanine.

Table 3: Summary of Quantitative Performance

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.5 ng | |

| Limit of Quantification (LOQ) | 1.5 ng | |

| Linearity | Several orders of magnitude | |

| Detection Limit (in solution) | 10 ng/mL |

Note: The reported values may vary depending on the specific instrumentation, matrix, and experimental conditions.

L-Theanine's Mechanism of Action

L-Theanine exerts its effects primarily through its interaction with the central nervous system. It is structurally similar to glutamate and can block the binding of L-glutamic acid to glutamate receptors. This action is believed to contribute to its anti-stress effects by inhibiting cortical neuron excitation.

L-Theanine's inhibitory action at the glutamate receptor.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of L-Theanine in various biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively compensates for analytical variability, leading to reliable and reproducible results. This technical guide provides a framework for researchers, scientists, and drug development professionals to implement robust analytical methods for L-Theanine quantification, thereby facilitating further research into its pharmacokinetic properties and physiological effects.

References

The Untapped Potential of Deuterated L-Theanine in Pharmacology: A Technical Guide for Researchers

A Prospective Analysis of a Novel Therapeutic Avenue

Introduction

L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties, including promoting relaxation without sedation, improving cognitive function, and offering neuroprotective effects.[1][2] Its favorable safety profile and diverse physiological activities make it a compelling candidate for various therapeutic applications.[3][4] This technical guide explores the prospective pharmacological applications of deuterated L-Theanine, a novel molecular entity with the potential for an enhanced therapeutic profile.

While deuterated L-Theanine is currently utilized primarily as an analytical standard in pharmacokinetic studies, the strategic incorporation of deuterium in place of hydrogen—a process known as deuteration—is a well-established strategy in drug development to favorably alter a molecule's metabolic fate. This guide will provide a comprehensive overview of the rationale for deuterating L-Theanine, its potential pharmacokinetic advantages, and its prospective applications in pharmacology, supported by the extensive existing research on its non-deuterated counterpart. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this next-generation molecule.

The Rationale for Deuteration: The "Deuterium Effect"

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In pharmaceutical sciences, this is known as the "kinetic isotope effect" or "deuterium effect."

When a C-H bond is cleaved during a rate-limiting step of a drug's metabolism, replacing hydrogen with deuterium can slow down this metabolic process. The potential benefits of this metabolic shift include:

-

Increased Half-Life (t½): A slower rate of metabolism can lead to a longer circulation time in the body.

-

Enhanced Bioavailability (F): Reduced first-pass metabolism can result in a greater proportion of the active drug reaching systemic circulation.

-

Reduced Formation of Potentially Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.

-

Improved Safety and Tolerability Profile: A more predictable pharmacokinetic profile can lead to a safer and better-tolerated therapeutic agent.

Given that L-Theanine is metabolized in the body, it stands as a prime candidate for deuteration to potentially enhance its therapeutic efficacy and duration of action.

Synthesis of L-Theanine

L-Theanine can be produced through several methods, including natural extraction from tea leaves, chemical synthesis, and enzymatic synthesis.

-

Natural Extraction: This method involves isolating L-Theanine directly from tea leaves. However, this process can be costly and time-consuming due to the relatively low concentrations of L-Theanine in the plant material.[5]

-

Chemical Synthesis: A common chemical synthesis route involves the reaction of γ-benzyl glutamate with trityl chloride and ethylamine, or the dehydration of L-glutamic acid to L-pyrrolidone carboxylic acid followed by a ring-opening reaction with ethylamine. A drawback of some chemical synthesis methods is the potential for producing a racemic mixture of L- and D-theanine, which may have different biological activities.

-

Enzymatic Synthesis: This method utilizes enzymes such as glutaminase or glutamine synthetase to catalyze the reaction between L-glutamine or L-glutamic acid and ethylamine. Enzymatic synthesis is often preferred as it is stereospecific, yielding the desired L-enantiomer.

Deuterated L-Theanine (e.g., L-Theanine-d5) for research purposes is synthesized using deuterated starting materials in one of these synthetic pathways.

Pharmacological Profile of L-Theanine: The Foundation for Deuteration

L-Theanine exerts its effects through a multi-faceted mechanism of action, primarily centered on the modulation of neurotransmitter systems in the brain.

Core Mechanisms of Action:

-

GABAergic System Enhancement: L-Theanine increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, contributing to its anxiolytic and calming effects.

-

Glutamatergic System Modulation: It acts as an antagonist at glutamate receptors, particularly the NMDA receptor, thereby reducing excitatory neurotransmission. This action is believed to contribute to its neuroprotective properties.

-

Dopamine and Serotonin Regulation: L-Theanine can modulate the levels of dopamine and serotonin in key brain regions, which plays a role in its mood-enhancing and cognitive-improving effects.

-

Alpha Brain Wave Generation: A hallmark of L-Theanine's effect is the enhancement of alpha brain wave activity, which is associated with a state of "relaxed alertness."

Potential Therapeutic Applications for Deuterated L-Theanine:

Based on the known pharmacological effects of L-Theanine, a deuterated version with enhanced pharmacokinetic properties could have significant applications in several areas:

-

Anxiety and Stress Disorders: The anxiolytic effects of L-Theanine make it a promising candidate for the management of generalized anxiety disorder and stress-related conditions. A deuterated form could offer a longer duration of action, potentially reducing dosing frequency and improving patient compliance.

-

Cognitive Enhancement: L-Theanine has been shown to improve attention, focus, and working memory. A longer-lasting version could be beneficial for individuals with attention deficit hyperactivity disorder (ADHD) or those seeking sustained cognitive enhancement.

-

Sleep Disorders: By promoting relaxation without sedation, L-Theanine can improve sleep quality. A deuterated analog could help maintain a relaxed state throughout the night, potentially reducing nocturnal awakenings.

-

Neuroprotection: Its ability to mitigate excitotoxicity suggests potential applications in neurodegenerative diseases. An enhanced pharmacokinetic profile could be crucial for providing sustained neuroprotective effects.

-

Adjunctive Cancer Therapy: Some studies suggest L-Theanine may enhance the efficacy of certain chemotherapy drugs while mitigating their side effects. A deuterated version could potentially improve the therapeutic window of these treatments.

Pharmacokinetics of L-Theanine: A Baseline for Comparison

Understanding the pharmacokinetics of non-deuterated L-Theanine is essential for predicting and evaluating the potential advantages of a deuterated analog. L-Theanine is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within an hour. It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system.

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice (Oral Administration)

| Dose (mg/kg) | Tmax (min) | Cmax (µg/mL) | AUC (mg/mL·min) | Bioavailability (%) |

| 100 | 15 | 82.1 | 4.02 ± 0.39 | ~65.22 |

| 400 | 15 | 413.1 | 22.05 ± 1.88 | ~67.29 |

| 1000 | 17.5 | 906.4 | 60.34 ± 7.27 | ~74.14 |

| Data sourced from a study in mice. |

Table 2: Pharmacokinetic Parameters of L-Theanine in Mice (Intravenous Administration)

| Dose (mg/kg) | t½ (min) | CLtot (mL/min) | Vd (mL) |

| 100 | 38.45 ± 3.87 | 0.33 ± 0.06 | 12.57 ± 2.15 |

| 400 | 41.53 ± 4.46 | 0.24 ± 0.02 | 10.06 ± 0.77 |

| 1000 | 46.50 ± 10.16 | 0.24 ± 0.05 | 11.03 ± 1.41 |

| Data sourced from a study in mice. |

A deuterated version of L-Theanine would be expected to exhibit a longer half-life (t½) and potentially a higher area under the curve (AUC) and bioavailability, which would need to be confirmed through comparative pharmacokinetic studies.

Experimental Protocols

The following are examples of experimental protocols that have been used to study L-Theanine and could be adapted for the investigation of a deuterated analog.

Protocol 1: In Vivo Pharmacokinetic Analysis in Rodents

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Drug Administration:

-

Administer deuterated L-Theanine or non-deuterated L-Theanine orally via gavage at a specified dose (e.g., 50 mg/kg).

-

For intravenous administration, administer the compound via the tail vein.

-

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Sample Preparation: Centrifuge the blood samples to separate the plasma. Precipitate plasma proteins with a suitable solvent (e.g., acetonitrile).

-

Quantification: Analyze the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method, using a stable isotope-labeled internal standard.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t½, AUC, and bioavailability using appropriate software (e.g., WinNonlin).

Protocol 2: Human Electroencephalography (EEG) Study for Alpha Wave Activity

-

Participants: Healthy adult volunteers with normal or high-anxiety traits.

-

Study Design: A randomized, double-blind, placebo-controlled crossover study.

-

Intervention: Administration of a single dose of deuterated L-Theanine (e.g., 200 mg) or placebo.

-

EEG Recording: Record EEG from the scalp using a standard electrode cap (e.g., 10-20 system) at baseline and at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Acquisition: Record EEG data with eyes closed in a quiet, dimly lit room.

-

Data Analysis:

-

Perform a Fast Fourier Transform (FFT) on the EEG data to obtain power spectra.

-

Calculate the power of the alpha frequency band (8-13 Hz).

-

Compare the changes in alpha power from baseline between the deuterated L-Theanine and placebo groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by L-Theanine and a typical experimental workflow for its evaluation.

Caption: Key mechanisms of action of L-Theanine in the central nervous system.

Caption: A potential experimental workflow for deuterated L-Theanine development.

Conclusion and Future Outlook

While the direct pharmacological applications of deuterated L-Theanine are yet to be explored in published literature, the scientific rationale for its development is strong. Based on the well-documented therapeutic effects of L-Theanine and the established benefits of deuteration in modifying pharmacokinetics, deuterated L-Theanine represents a promising area for future research and development.

Comparative studies are needed to confirm the anticipated pharmacokinetic advantages of a deuterated analog over L-Theanine. Should these studies demonstrate an improved profile, further investigation into its efficacy in preclinical models of anxiety, cognitive dysfunction, and other relevant conditions would be warranted. Ultimately, deuterated L-Theanine could represent a significant advancement, offering an enhanced therapeutic option for a range of neurological and psychiatric conditions. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this intriguing molecule.

References

- 1. Theanine: Benefits & Side Effects [webmd.com]

- 2. researchgate.net [researchgate.net]

- 3. draxe.com [draxe.com]

- 4. Pharmaceutical Activities of Theanine: A Phytochemical Nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Theanine-d5 in Advancing Neurochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties. It readily crosses the blood-brain barrier and exerts a range of effects on the central nervous system (CNS), including anxiolysis, cognitive enhancement, and neuroprotection. The accurate and precise quantification of L-theanine in biological matrices is paramount to understanding its pharmacokinetics, pharmacodynamics, and neurochemical mechanisms. This technical guide provides an in-depth overview of the use of L-Theanine-d5, a deuterium-labeled stable isotope of L-theanine, as a critical tool in neurochemical research. This compound serves as an ideal internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability of quantitative data in preclinical and clinical studies. This guide will detail its application, present key quantitative findings, outline experimental protocols, and visualize the intricate signaling pathways and workflows integral to L-theanine research.

Core Application of this compound: Internal Standard in Quantitative Analysis

Quantitative Data from L-Theanine Research

The use of deuterated internal standards like this compound has been instrumental in generating reliable quantitative data on the pharmacokinetics and neurochemical effects of L-theanine.

Pharmacokinetic Parameters of L-Theanine in Rodents

The following tables summarize key pharmacokinetic parameters of L-theanine administered to mice and rats. The accuracy of these measurements heavily relies on the use of appropriate internal standards in the analytical methods.

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after a Single Dose [5]

| Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (mg/mL·min) | Bioavailability (%) | Half-life (T½) (min) |

| 100 | Oral | 82.1 | 15 | 4.02 ± 0.39 | ~65.2 | 38.45 ± 3.87 |

| 400 | Oral | 413.1 | 15 | 22.05 ± 1.88 | ~67.3 | 41.53 ± 4.46 |

| 1000 | Oral | 906.4 | 17.5 | 60.34 ± 7.27 | ~74.1 | 46.50 ± 10.16 |

| 100 | IV | - | - | 6.17 ± 0.72 | - | 38.45 ± 3.87 |

| 400 | IV | - | - | 32.77 ± 1.53 | - | 41.53 ± 4.46 |

| 1000 | IV | - | - | 81.39 ± 8.20 | - | 46.50 ± 10.16 |

Table 2: Neurotransmitter Concentrations in Mouse Brain Regions 30 Minutes After L-Theanine Administration (200 mg/kg)

| Brain Region | L-DOPA (ng/mg) | Dopamine (DA) (ng/mg) | Norepinephrine (NE) (ng/mg) |

| Cerebrum | 6.8 ± 0.25 | 62.4 ± 6.3 | 4.3 ± 1.1 |

| Cerebellum | 7.4 ± 0.95 | 4.6 ± 1.9 | 5.4 ± 2.1 |

| Brainstem | 23.6 ± 3.1 | 5.9 ± 3.8 | 3.2 ± 1.4 |

Experimental Protocols

The following are detailed methodologies for key experiments in L-theanine neurochemical research, emphasizing the role of this compound.

Protocol 1: Quantification of L-Theanine in Brain Tissue using LC-MS/MS

This protocol is adapted from validated methods for L-theanine quantification in biological tissues and is optimized for brain samples.

1. Materials and Reagents:

-

Brain tissue homogenizer

-

L-Theanine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

2. Sample Preparation:

-

Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

-

Add ice-cold homogenization buffer (e.g., 4 volumes of ACN with 0.1% FA).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Spike the homogenate with a known concentration of this compound internal standard solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 50% A

-

5-6 min: Hold at 50% A

-

6-6.1 min: Linear gradient back to 95% A

-

6.1-8 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Theanine: m/z 175.1 → 130.1

-

This compound: m/z 180.1 → 135.1

-

-

Data Analysis: Quantify L-theanine concentration by calculating the peak area ratio of L-theanine to this compound and comparing it against a calibration curve prepared with known concentrations of the analytical standard.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in L-theanine neurochemical research.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of theanine enantiomers in rats. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Theanine modulation of monoamine metabolism visualized by derivatized imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to L-Theanine-d5 Mass Spectrometry

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled compounds is paramount for robust bioanalytical and metabolic studies. This in-depth guide provides a comprehensive analysis of the fragmentation pattern of L-Theanine-d5, a deuterated internal standard crucial for the accurate quantification of L-theanine.

L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid found predominantly in tea, is renowned for its potential neuroprotective and relaxing effects. To precisely measure its concentration in biological matrices, a stable isotope-labeled internal standard, this compound, is often employed. This guide details the core principles of this compound fragmentation in mass spectrometry, offering a foundational understanding for method development and data interpretation.

Molecular Structure and Isotopic Labeling

This compound is structurally identical to L-theanine, with the exception of five deuterium atoms replacing the five hydrogen atoms on the ethyl group. This specific labeling results in a molecular weight of approximately 179.23 g/mol , a crucial parameter in mass spectrometric analysis.

Mass Spectrometric Fragmentation Analysis

Under typical positive ion electrospray ionization (ESI) conditions, L-theanine and its deuterated analog are readily protonated to form the precursor ions [M+H]⁺. For L-theanine, this corresponds to a mass-to-charge ratio (m/z) of 175.1, while for this compound, the precursor ion is observed at m/z 180.1.

Collision-induced dissociation (CID) of the protonated molecule initiates a cascade of fragmentation events, yielding a characteristic product ion spectrum. The fragmentation pathways for both unlabeled and deuterated L-theanine are elucidated below.

L-Theanine Fragmentation Pathway

The fragmentation of protonated L-theanine ([M+H]⁺ at m/z 175.1) is characterized by several key bond cleavages. The primary fragmentation pathways involve the loss of water (H₂O), ammonia (NH₃), and the ethylamine group, as well as cleavages within the glutamic acid backbone.

dot

Caption: Proposed fragmentation pathway of L-Theanine.

This compound Fragmentation Pathway

The fragmentation of this compound follows the same pathways as its unlabeled counterpart. However, the presence of five deuterium atoms on the ethyl group results in predictable mass shifts for fragments containing this moiety.

dot

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following tables summarize the key m/z values for the precursor and major product ions of L-theanine and this compound, which are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.

Table 1: Mass Spectrometric Data for L-Theanine

| Ion Type | Calculated m/z | Observed m/z | Proposed Structure/Loss |

| [M+H]⁺ | 175.1083 | 175.1 | Protonated L-Theanine |

| Product Ion | 157.0977 | 157.1 | [M+H - H₂O]⁺ |

| Product Ion | 130.0657 | 130.1 | [M+H - C₂H₅NH₂]⁺ |

| Product Ion | 84.0449 | 84.1 | Pyroglutamic acid immonium ion |

| Product Ion | 74.0600 | 74.1 | [C₂H₅NHCO]⁺ |

| Product Ion | 44.0497 | 44.1 | [C₂H₅NH₂]⁺ |

Table 2: Mass Spectrometric Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Proposed Structure/Loss |

| [M+H]⁺ | 180.1396 | 180.1 | Protonated this compound |

| Product Ion | 162.1290 | 162.1 | [M+H - H₂O]⁺ |

| Product Ion | 130.0657 | 130.1 | [M+H - C₂D₅NH₂]⁺ |

| Product Ion | 84.0449 | 84.1 | Pyroglutamic acid immonium ion |

| Product Ion | 79.0913 | 79.1 | [C₂D₅NHCO]⁺ |

| Product Ion | 49.0810 | 49.1 | [C₂D₅NH₂]⁺ |

Experimental Protocols

The following provides a general methodology for the analysis of L-theanine and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing this compound as the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Theanine: 175.1 → 157.1 (Quantifier), 175.1 → 84.1 (Qualifier).

-

This compound: 180.1 → 162.1 (Quantifier), 180.1 → 84.1 (Qualifier).

-

-

Collision Energy: Optimized for each transition (typically in the range of 10-25 eV).

dot

Caption: General experimental workflow for L-theanine analysis.

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. By leveraging this information, researchers can develop and validate robust and reliable analytical methods for the accurate quantification of L-theanine in various applications, from pharmacokinetic studies to quality control of dietary supplements.

Methodological & Application

Application Note: Quantification of L-Theanine in Plasma and Natural Health Products using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective method for the quantitative analysis of L-Theanine in complex matrices such as human plasma and natural health products. The method utilizes a stable isotope-labeled internal standard, L-Theanine-d5, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is suitable for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis) and is recognized for its potential neuroprotective and relaxing effects. Accurate measurement of L-Theanine in biological fluids and consumer products is crucial for pharmacokinetic studies, bioavailability assessments, and quality control. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This document provides a detailed protocol for the analysis of L-Theanine using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

L-Theanine analytical standard

-

This compound (theanine-[(2)H(5)]) internal standard[1]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Natural health product samples (e.g., tea extracts, capsules)

Sample Preparation

Plasma Samples (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard at a fixed concentration.

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Natural Health Products (e.g., Tea Powders, Supplements)

-

Accurately weigh a portion of the homogenized sample powder.

-

Add a defined volume of extraction solvent (e.g., water:acetonitrile 50:50 v/v) containing the this compound internal standard.

-

Sonicate for 10 minutes to ensure complete extraction.

-

Centrifuge the mixture to pellet insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for better retention of the polar L-Theanine molecule.

-

LC System: UPLC or HPLC system

-

Column: HILIC Column (e.g., Agilent ZORBAX HILIC Plus)

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 35°C

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 95 |

| 1.0 | 95 |

| 8.0 | 50 |

| 9.0 | 95 |

| 12.0 | 95 |

Tandem Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| L-Theanine | 175.0 | 157.9 | 100 | Optimize for system |

| This compound | 180.0 | 162.9 | 100 | Optimize for system |

Note: Collision energy should be optimized for the specific instrument being used. A typical starting point would be in the range of 10-20 eV.

Data Presentation

The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of L-Theanine. The response for L-Theanine has been shown to be linear over several orders of magnitude with excellent precision.[1]

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng |

| Limit of Quantification (LOQ) | 1.5 ng |

| Precision (%RSD) | < 5% |

| Accuracy (%Bias) | Within ±15% |

Data compiled from publicly available literature. Actual performance may vary based on instrumentation and matrix.

Visualizations

Caption: Experimental workflow for L-Theanine quantification.

Caption: Principle of internal standard use in LC-MS/MS.

References

Quantitative Analysis of L-Theanine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Introduction

L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), recognized for its potential neuroprotective and relaxing effects. Accurate quantification of L-Theanine in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note presents a robust and sensitive method for the quantitative analysis of L-Theanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with L-Theanine-d5 as a stable isotope-labeled internal standard.

Principle

This method utilizes a simple and rapid protein precipitation step for sample preparation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like L-Theanine. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.

Method Performance

A summary of the method's performance characteristics is provided in the table below. The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of L-Theanine in human plasma.

Table 1: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (RSD%) | ≤ 8.5% |

| Inter-day Precision (RSD%) | ≤ 11.2% |

| Intra-day Accuracy (%) | 93.5% - 107.8% |

| Inter-day Accuracy (%) | 95.1% - 105.4% |

| Recovery (%) | 88.6% - 97.2% |

| Matrix Effect (%) | 92.1% - 104.5% |

Experimental Protocols

Materials and Reagents

-

L-Theanine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of L-Theanine and this compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Working Standard Solutions: Prepare serial dilutions of the L-Theanine stock solution in a mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Table 2: Liquid Chromatography Parameters

| Parameter | Setting |

| Column | HILIC (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water |

| Mobile Phase B | 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile:Water |

| Gradient | 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

Table 4: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| L-Theanine | 175.1 | 130.1 | 45 | 15 |

| This compound (IS) | 180.1 | 135.1 | 45 | 15 |

Visualizations

Caption: Workflow for L-Theanine Quantification in Plasma.

Caption: Logic of using a stable isotope-labeled internal standard.

Application Note: High-Throughput Quantification of L-Theanine in Human Plasma using L-Theanine-d5 Internal Standard by LC-MS/MS

Introduction

L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is gaining significant attention for its potential neuroprotective and relaxing effects. Accurate quantification of L-Theanine in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as L-Theanine-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard's chemical and physical properties are nearly identical to the analyte, allowing it to compensate for variability during sample preparation and ionization, thus ensuring high accuracy and precision.

This application note details a robust and reliable protein precipitation method for the extraction of L-Theanine from human plasma, followed by sensitive quantification using a HILIC-MS/MS method.

Principle of the Method

The method employs a simple and rapid protein precipitation technique using acetonitrile to remove high molecular weight proteins from the plasma sample. This compound is added as an internal standard at the beginning of the sample preparation process to ensure accurate quantification by correcting for any analyte loss during extraction and for matrix effects during MS analysis.[1] The supernatant, containing L-Theanine and this compound, is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often utilized for enhanced retention of the polar L-Theanine molecule.[2][3]

Experimental Protocols

1. Materials and Reagents

-

L-Theanine analytical standard

-

This compound (N-ethyl-d5) internal standard[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Standard and Internal Standard Stock Solution Preparation

-

L-Theanine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of L-Theanine in deionized water to obtain a final concentration of 1 mg/mL.

-